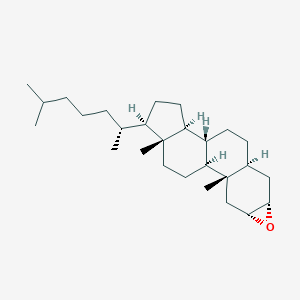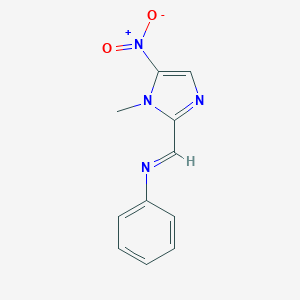
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNBA, is a chemical compound that has been widely studied for its potential use in scientific research. MNBA is a nitroimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.
Wirkmechanismus
The mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the activation of nitroreductase enzymes in cancer cells. This activation leads to the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of DNA synthesis. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine for lab experiments is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has some limitations, including its potential toxicity towards normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of new cancer therapies based on its selective cytotoxicity, the investigation of its potential use in the treatment of other diseases, and the development of new synthesis methods to improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine and its potential toxicity towards normal cells.
Synthesemethoden
The synthesis of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be achieved through a variety of methods, including the reaction of 1-methyl-5-nitroimidazole with benzaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 1-methyl-5-nitroimidazole with various substituted benzaldehydes, as well as the use of different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer therapies. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been studied for its potential use in the treatment of other diseases, such as tuberculosis and malaria.
Eigenschaften
CAS-Nummer |
129661-55-8 |
|---|---|
Produktname |
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-(1-methyl-5-nitroimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C11H10N4O2/c1-14-10(13-8-11(14)15(16)17)7-12-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
RQBDVCWIRHAMMD-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-] |
Synonyme |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-phenyl-methanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




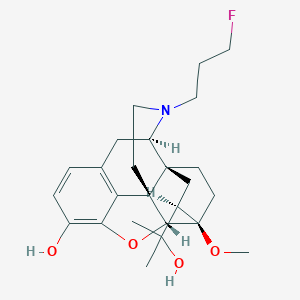
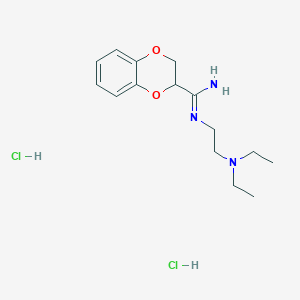

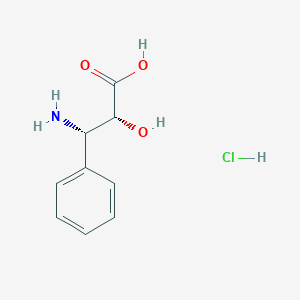
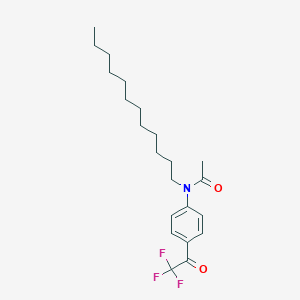

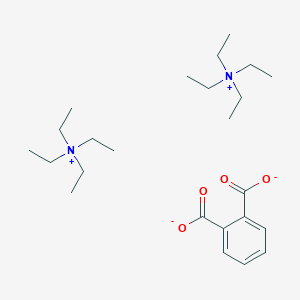
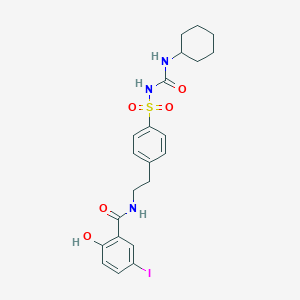
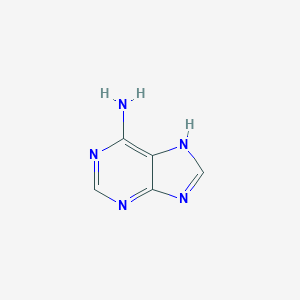

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
